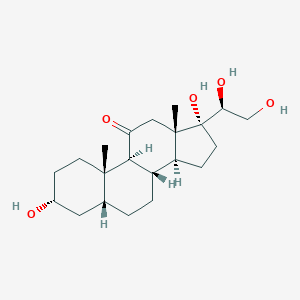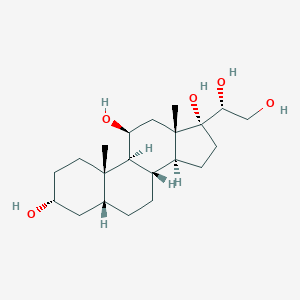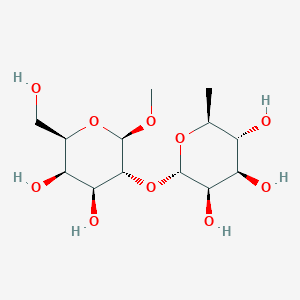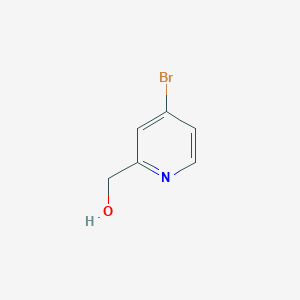
コルチロン
概要
説明
Cortolone is a metabolite of cortisol, a steroid hormone produced by the adrenal cortex. It is a significant compound in the study of steroid metabolism and has various biological and clinical implications. Cortolone exists in two epimeric forms, alpha-cortolone and beta-cortolone, which are derived from the reduction of cortisone and cortisol.
科学的研究の応用
Cortolone has several scientific research applications, including:
Chemistry: Cortolone is used as a reference compound in the study of steroid metabolism and as a standard in chromatographic analyses.
Biology: It is studied for its role in the metabolic pathways of corticosteroids and its effects on various biological processes.
Medicine: Cortolone is investigated for its potential therapeutic applications, particularly in the treatment of adrenal insufficiency and other endocrine disorders.
Industry: Cortolone is used in the development of diagnostic assays and as a precursor in the synthesis of other steroidal compounds.
作用機序
Target of Action
Cortolone, also known as Cortisol or Cortisone acetate, is a steroid hormone . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating various physiological processes, including immune response, metabolism, stress response, and inflammation .
Mode of Action
Cortolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in changes in gene expression, leading to a decrease in the production of inflammatory mediators and an increase in anti-inflammatory proteins .
Biochemical Pathways
Cortolone affects several biochemical pathways. It plays a significant role in glucose metabolism, influencing the process of gluconeogenesis . It also impacts lipid metabolism, leading to lipolysis, and protein metabolism, causing proteolysis . These metabolic changes provide the necessary energy and substrates for the body to respond to stress .
Pharmacokinetics
The pharmacokinetics of Cortolone involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is well absorbed and widely distributed in the body . It is metabolized in the liver into its active metabolite, hydrocortisone . The drug and its metabolites are primarily excreted in the urine .
Result of Action
The molecular and cellular effects of Cortolone’s action are diverse. At the molecular level, it influences the transcription of various genes, altering the production of proteins involved in inflammation, immune response, and metabolism . At the cellular level, it affects cell function by modulating inflammatory response, immune cell activity, and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cortolone. Factors such as temperature, humidity, and light can affect the stability of the drug . Additionally, individual factors like age, sex, genetic makeup, and health status can influence how a person responds to Cortolone . For instance, stress, illness, or injury can enhance the body’s response to Cortolone due to increased demand for glucocorticoids .
生化学分析
Biochemical Properties
Cortolone interacts with various enzymes, proteins, and other biomolecules in the body. It is a product of the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD), which catalyzes the conversion of cortisol to cortolone . The nature of these interactions involves enzymatic reactions that facilitate the conversion of cortisol to cortolone.
Cellular Effects
The effects of Cortolone on various types of cells and cellular processes are not fully understood. As a metabolite of cortisol, it may influence cell function indirectly. Cortisol, the parent compound of cortolone, is known to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of cortolone is closely tied to its formation from cortisol. The enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) catalyzes this conversion . This process involves binding interactions with the enzyme, leading to the activation of 20β-HSD and changes in cortisol’s structure to form cortolone.
Metabolic Pathways
Cortolone is involved in the metabolic pathway of cortisol, a glucocorticoid hormone. The enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) plays a crucial role in this pathway, facilitating the conversion of cortisol to cortolone .
準備方法
Synthetic Routes and Reaction Conditions: Cortolone can be synthesized through the reduction of cortisone or cortisol. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at low temperatures to ensure selective reduction.
Industrial Production Methods: In industrial settings, cortolone is produced through biotransformation processes using microbial cultures. Specific strains of bacteria or fungi are employed to convert cortisone or cortisol into cortolone. This method is preferred due to its efficiency and the ability to produce large quantities of cortolone with high purity.
化学反応の分析
Types of Reactions: Cortolone undergoes various chemical reactions, including:
Oxidation: Cortolone can be oxidized to form cortisone or other oxidized derivatives.
Reduction: Cortolone can be further reduced to form tetrahydrocortolone.
Substitution: Cortolone can undergo substitution reactions at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Cortisone and other oxidized derivatives.
Reduction: Tetrahydrocortolone.
Substitution: Halogenated or alkylated cortolone derivatives.
類似化合物との比較
Cortisol: The parent compound from which cortolone is derived.
Cortisone: Another metabolite of cortisol, closely related to cortolone.
Tetrahydrocortisol: A reduced form of cortisol, similar to cortolone in structure.
Comparison: Cortolone is unique in its specific role as a metabolite of cortisol and cortisone. Unlike cortisol and cortisone, which are active hormones, cortolone primarily serves as an intermediate in the metabolic pathways of corticosteroids. Its unique structure and properties make it a valuable compound for studying steroid metabolism and developing therapeutic agents.
特性
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOSKURGJMQSG-AZQJGLEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904343 | |
| Record name | Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-42-7 | |
| Record name | Cortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9D9J550A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cortolone and how is it formed?
A1: Cortolone (3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one) is a C-20 reduced metabolite of cortisol, produced through a series of enzymatic reactions. [, , , , ].
Q2: How does cortolone excretion vary between men and women?
A2: Healthy men exhibit significantly higher urinary excretion of total cortisol metabolites, including cortolone, compared to women. This underscores the importance of considering gender when interpreting cortisol metabolite profiles. []
Q3: How does the excretion of cortolone differ in individuals with cirrhosis?
A3: Individuals with cirrhosis exhibit a distinct pattern of cortisol metabolism. They show decreased tetrahydrocortisone production and a corresponding increase in cortolone formation, specifically the 20α isomer. This altered metabolism is suggested to be linked to intrahepatic cholestasis, a common characteristic of cirrhosis. []
Q4: Does obesity influence the excretion of cortolone in children?
A4: Yes, prepubertal children with obesity exhibit significantly higher excretion of several cortisol metabolites, including α-cortolone, compared to normal-weight children. This difference diminishes with puberty. The elevated α-cortolone excretion reflects increased activity in adrenal steroidogenesis pathways in obese children. []
Q5: Are there specific conditions where β-cortolone excretion is significantly elevated?
A6: Metyrapone, a medication that inhibits cortisol synthesis, significantly increases β-cortolone excretion. This effect is attributed to metyrapone's extra-adrenal actions, including the inhibition of cortisone back-conversion to cortisol and stimulation of the 20-ketosteroid reductase responsible for converting tetrahydrocortisone to β-cortolone. []
Q6: How do cortolone levels change after cardiac surgery?
A7: Cortisol metabolism is significantly altered after major surgery like cardiac surgery. The ratio of cortisol metabolites (including cortolone) to cortisone metabolites increases, suggesting a relative reduction in cortisol inactivation, possibly due to enzymatic substrate overload. []
Q7: What does the presence of 6α-hydroxycortolone in neonatal urine indicate?
A8: The identification of 6α-hydroxycortolone in the urine of newborn infants highlights a distinct conjugation pattern of cortisol metabolites in neonates compared to older children and adults. This finding underscores the unique aspects of steroid metabolism in newborns. []
Q8: Can air pollution exposure during pregnancy affect cortolone levels in newborns?
A9: Exposure to certain air pollutants, such as nitrogen dioxide (NO2), during pregnancy has been linked to changes in steroid profiles in newborns, including an increase in 6β-hydroxycortisol relative to cortisol. While this study didn't directly measure cortolone, it suggests that prenatal exposure to air pollution might influence the activity of enzymes involved in cortolone production. []
Q9: How do researchers measure cortolone levels?
A10: Several analytical methods are employed to measure cortolone levels in biological samples, with gas chromatography/mass spectrometry (GC/MS) being a common and sensitive technique. This method allows for the separation, identification, and quantification of cortolone and other steroid metabolites in urine samples. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride](/img/structure/B145515.png)


![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)



![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)




